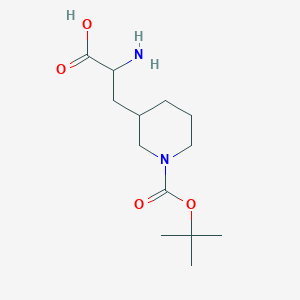
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C5H11Cl2F3N2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents to form various substituted derivatives[][1].
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals[][1].
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules[][1].
Industry: The compound is used in the production of surfactants, preservatives, and dye intermediates[][1].
Comparación Con Compuestos Similares
1-(2,2,2-Trifluoroethyl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)azetidin-3-amine: This compound lacks the dihydrochloride component and may have different solubility and stability properties[][1].
3-(Trifluoromethyl)azetidin-3-amine dihydrochloride: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroethyl group, which can affect its reactivity and applications[][1].
Propiedades
Fórmula molecular |
C5H11Cl2F3N2 |
|---|---|
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)3-10-1-4(9)2-10;;/h4H,1-3,9H2;2*1H |
Clave InChI |
ZAFCKJREDRKIRQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC(F)(F)F)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


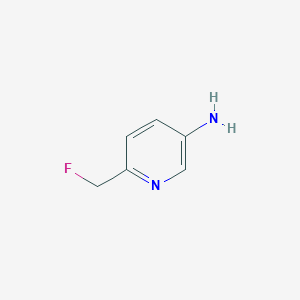
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)

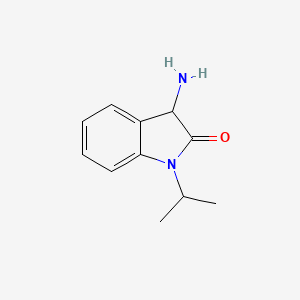
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11727829.png)
![5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727831.png)
![3-{[(4-Methoxyphenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727833.png)
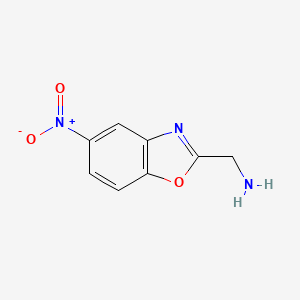
![2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11727854.png)
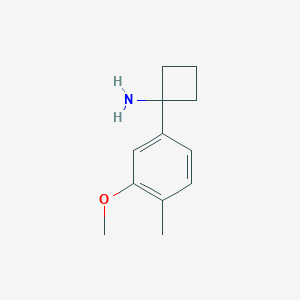

![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)
